Methoxyfenozide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.3 mg/L at 20 °C

Synonyms

Canonical SMILES

Nanoscale Delivery System for Methoxyfenozide

Scientific Field: Entomology, Nanotechnology

Summary of Application: Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein.

Methods of Application: The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean.

Results: Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product.

Methoxyfenozide-Loaded Fluorescent Mesoporous Silica Nanoparticles

Scientific Field: Molecular Biology, Nanotechnology

Summary of Application: Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops.

Methods of Application: Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16%.

Methoxyfenozide is a synthetic compound belonging to the diacylhydrazine class of insecticides. It is primarily used as an insect growth regulator, specifically targeting lepidopteran larvae, such as moths and butterflies. The compound mimics the action of the molting hormone 20-hydroxyecdysone, inducing premature and lethal molting in these insects. This mechanism disrupts their normal development, leading to cessation of feeding and ultimately death .

The chemical formula of methoxyfenozide is C${20}$H${24}$N${2}$O${4}$, and it has a melting point range of 204 to 206.6 °C . It appears as a light brown liquid suspension with a weak characteristic odor and has a density of approximately 1.06 g/cm³ at 20 °C .

Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E) [, ]. It binds to the ecdysone receptor, triggering premature and abnormal molting in lepidopteran larvae. This disrupts their development and ultimately leads to death []. The selectivity of methoxyfenozide arises from its specific fit with the insect ecdysone receptor, having minimal impact on other insect groups or mammals due to differences in receptor structures [].

- Toxicity: Methoxyfenozide is considered moderately toxic to humans (Oral LD50 for rats: >5000 mg/kg) []. However, proper handling procedures are still recommended to avoid inhalation, ingestion, or skin contact.

- Flammability: Not readily flammable [].

- Reactivity: Stable under normal storage conditions. Can react with strong acids or bases [].

Note:

- This analysis focuses on scientific research aspects of methoxyfenozide

The metabolism of methoxyfenozide involves several key reactions, including:

- Demethylation: Removal of methyl groups from the molecule.

- Glucuronidation: Conjugation with glucuronic acid, enhancing solubility for excretion.

- Hydroxylation: Addition of hydroxyl groups, altering its reactivity and solubility .

These reactions facilitate the compound's breakdown in biological systems, primarily occurring in the liver after oral administration.

Methoxyfenozide exhibits high specificity for lepidopteran larvae, making it an effective tool in pest management. Its mode of action involves:

- Mimicking ecdysone receptors in insects.

- Inducing incomplete molting, which interrupts normal feeding behavior within hours of ingestion.

- Resulting in lethargy and developmentally lethal outcomes over several days .

Studies have shown that methoxyfenozide has low acute toxicity to mammals and non-target arthropods, indicating its potential for use in Integrated Pest Management (IPM) strategies .

The synthesis of methoxyfenozide typically involves two main steps:

- Condensation Reaction: This step combines precursor chemicals to form an intermediate compound.

- Acylation Reaction: In this step, the intermediate undergoes acylation using benzoyl chloride under controlled conditions to yield methoxyfenozide .

This method emphasizes recycling raw materials and minimizing waste, aligning with modern pesticide production standards.

Methoxyfenozide is primarily applied in agriculture as an insecticide targeting a variety of crops, including:

- Brassicaceous vegetables

- Solanaceous vegetables

- Melons

- Cotton

- Apples

- Peaches

- Paddy rice

- Forests

Its effectiveness against lepidopteran pests makes it a valuable component in pest control programs aimed at reducing crop damage while maintaining environmental safety .

Research indicates that methoxyfenozide can interact synergistically with other insecticides. For example, studies have shown that combining methoxyfenozide with spinetoram enhances its efficacy against certain pest strains like Spodoptera littoralis. The presence of piperonyl butoxide has also been observed to potentiate the toxicity of methoxyfenozide, indicating potential for improved pest control strategies when used in combination with other agents .

Methoxyfenozide shares structural and functional similarities with other insect growth regulators. Key compounds include:

| Compound Name | Chemical Structure | Mode of Action | Unique Features |

|---|---|---|---|

| Tebufenozide | C${20}$H${23}$N${3}$O${4}$ | Ecdysone agonist; induces premature molting | Broad-spectrum activity against various insects |

| Chromafenozide | C${22}$H${26}$N${2}$O${4}$ | Ecdysone receptor mimic; causes larval mortality | Effective against resistant pest populations |

| Halofenozide | C${19}$H${21}$N${3}$O${4}$ | Similar action to ecdysone; disrupts growth | Targets specific lepidopteran species |

Methoxyfenozide is noted for its high potency and specificity compared to these compounds, making it particularly effective against lepidopteran larvae while exhibiting minimal toxicity to non-target species . This unique profile enhances its desirability in sustainable agricultural practices.

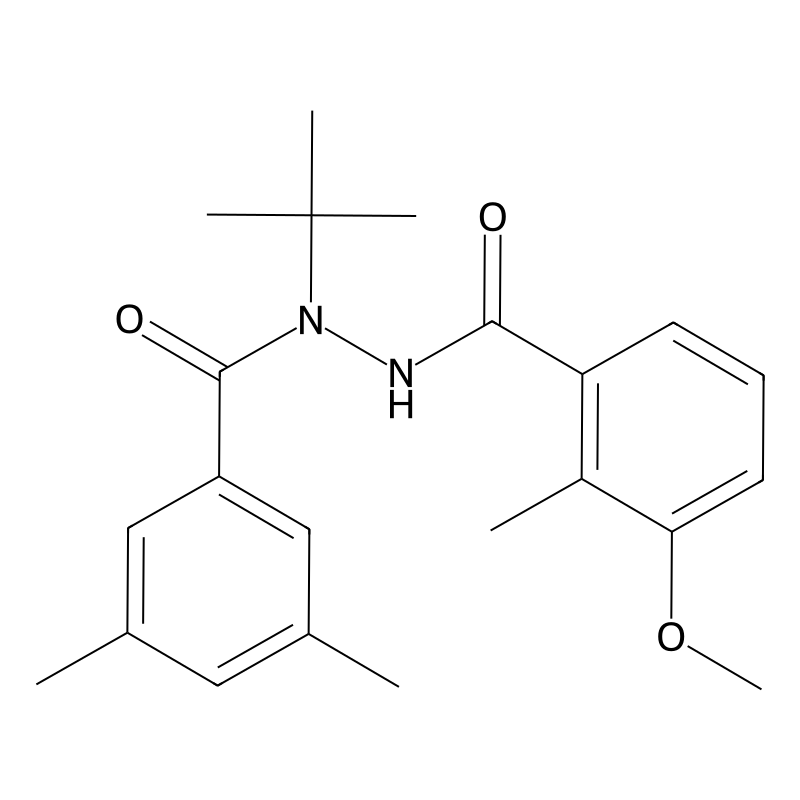

Methoxyfenozide is a synthetic dibenzoylhydrazine insecticide with the molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 g/mol. Its systematic IUPAC name is N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, reflecting its bifunctional hydrazide structure with substituted benzoyl groups. Alternative nomenclature includes 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide, emphasizing the spatial arrangement of methoxy and methyl substituents on the aromatic rings.

Crystallographic Analysis and Stereochemical Properties

X-ray diffraction studies of related dibenzoylhydrazines reveal planar conformations stabilized by intramolecular hydrogen bonding between the hydrazine N–H and carbonyl oxygen. While direct crystallographic data for methoxyfenozide are limited, its structural analogs exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters influenced by substituent interactions. The tert-butyl group introduces steric hindrance, favoring a non-coplanar arrangement of the two benzoyl moieties, which is critical for receptor binding. Dynamic disorder in the tert-butyl group has been observed in similar compounds via solid-state NMR, suggesting rotational freedom in the crystalline lattice.

Physicochemical Properties

Thermal Stability and Phase Behavior

Methoxyfenozide demonstrates high thermal stability, with a melting point of 204–205°C. Differential scanning calorimetry (DSC) of analogs shows endothermic peaks corresponding to crystalline phase transitions, while thermogravimetric analysis (TGA) indicates decomposition above 300°C. The compound’s vapor pressure is negligible (<1.33 × 10⁻⁵ Pa at 25°C), ensuring minimal volatility under ambient conditions.

Solubility Profiles in Organic and Aqueous Media

Methoxyfenozide is sparingly soluble in water (3.3 mg/L at 20°C) but exhibits moderate solubility in polar aprotic solvents:

- Acetone: 127 g/kg

- Dimethyl sulfoxide (DMSO): 193 g/kg

- Methanol: 50.2 g/kg.

In nonpolar solvents like n-heptane, solubility drops to 1.87 g/kg, reflecting its lipophilic character.

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (log Pow) of 3.72 ± 0.04 confirms methoxyfenozide’s lipophilicity, which facilitates membrane permeation in target organisms. pH-independent partitioning (pH 4–9) suggests minimal ionization under environmental conditions.

Synthetic Methodologies and Industrial Production

Key Reaction Pathways for Dibenzoylhydrazine Synthesis

The industrial synthesis involves a two-step process:

- Hydrazine Formation: Condensation of tert-butylhydrazine with 3-methoxy-2-methylbenzoyl chloride to yield N-(3-methoxy-2-methylbenzoyl)-N-tert-butyl hydrazine.

- Acylation: Reaction with 3,5-dimethylbenzoyl chloride in toluene under basic conditions (40% NaOH), achieving yields >90%.

The mechanism proceeds via nucleophilic acyl substitution, with rigorous temperature control (<25°C) to minimize byproducts.

Optimization of Catalytic Processes and Yield Enhancement

Catalytic improvements focus on solvent selection (toluene vs. dichloromethane) and base stoichiometry. Excess NaOH ensures rapid deprotonation of intermediates, while dropwise addition of acyl chloride prevents oligomerization. Recent advances utilize phase-transfer catalysts to enhance interfacial reactivity, reducing reaction times by 30%. Industrial batches achieve purity ≥98.2% through recrystallization from ethanol-water mixtures.

Dose-Response Curves for Spodoptera exigua and Plutella xylostella

Comprehensive bioassay studies have established detailed dose-response relationships for methoxyfenozide against two critical agricultural pests: the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella). These investigations provide essential data for understanding the insecticidal efficacy and practical application parameters of this diacylhydrazine compound.

Spodoptera exigua Bioassay Results

Research conducted by Rodriguez-Enriquez et al. demonstrated that methoxyfenozide exhibits potent toxicity against third-instar Spodoptera exigua larvae through diet incorporation bioassays [1]. The lethal concentration causing 50% mortality (LC50) was determined to be 0.23 mg of active ingredient per kilogram of diet after 264 hours of exposure, with a 95% confidence interval ranging from 0.17 to 0.37 mg/kg [1]. This concentration represents the optimal balance between efficacy and practical application considerations.

The dose-response relationship exhibited typical sigmoidal characteristics, with mortality increasing progressively from 10% at sub-lethal concentrations to complete mortality at concentrations exceeding 1.0 mg/kg diet [1]. Notably, the compound demonstrated significant sublethal effects even at the LC25 concentration (0.018 mg/kg), including reduced pupal weights, extended larval and pupal developmental periods, and decreased adult fertility [1].

Comparative studies examining greenhouse-selected strains revealed important resistance considerations. Smagghe et al. reported that greenhouse-selected Spodoptera exigua populations showed 7.5-fold reduced susceptibility to methoxyfenozide compared to laboratory-susceptible strains [2]. This resistance development was associated with enhanced oxidative metabolism and increased excretion rates, resulting in more rapid clearance of the insecticide from insect tissues [2].

Plutella xylostella Bioassay Results

The diamondback moth represents another key target species for methoxyfenozide applications. Advanced delivery systems utilizing fluorescent mesoporous silica nanoparticles have demonstrated enhanced efficacy against Plutella xylostella populations [3]. The LC50 values varied significantly based on formulation type: 24 mg/L for technical-grade methoxyfenozide, 14 mg/L for 70-nanometer nanoparticle formulations, and 15 mg/L for 150-nanometer particles after 72 hours of exposure [3].

The enhanced efficacy of nanoparticle formulations was attributed to improved bioavailability and pH-responsive release characteristics, which optimize delivery to target sites within the insect midgut [3]. Confocal laser scanning microscopy confirmed successful penetration of fluorescent nanoparticles into Plutella xylostella larval tissues, with strong fluorescence signals observed under 448-nanometer laser excitation [3].

Enzyme activity studies revealed that methoxyfenozide-loaded nanoparticles significantly suppressed detoxification enzyme activities, including glutathione S-transferase, carboxylesterase, acetylcholinesterase, and cytochrome P450 monooxygenase systems [3]. This multi-target approach contributes to enhanced insecticidal efficacy and potential resistance management benefits.

Synergistic Effects with Pyrethroid Insecticides

The combination of methoxyfenozide with synthetic pyrethroid insecticides has demonstrated remarkable synergistic effects that extend beyond simple additive toxicity. These combinations offer significant advantages for integrated pest management programs, particularly in resistance management and broad-spectrum pest control applications.

Mechanism-Based Synergism

Patent literature describes insecticidal compositions containing methoxyfenozide combined with synthetic pyrethroids including etofenprox, bifenthrin, and lambda-cyhalothrin [4]. The optimal weight ratios range from 40:1 to 1:10, with preferred ratios between 20:1 and 1:5, depending on the specific pyrethroid partner and target pest species [4]. These combinations exhibit synergistic activity that represents more than simple superposition of individual component activities [4].

The synergistic mechanism operates through complementary modes of action targeting different physiological systems. Methoxyfenozide disrupts ecdysone-mediated molting processes through ecdysone receptor agonism, while pyrethroids interfere with sodium channel function in nervous system transmission [4]. This dual-target approach effectively delays resistance development by reducing selection pressure on individual resistance mechanisms [4].

Quantitative Synergism Analysis

Studies examining methoxyfenozide combinations with lufenuron revealed optimal synergistic toxicity against Spodoptera exigua at a mass ratio of 4:6, achieving a co-toxicity coefficient of 165.705 [5]. This remarkable synergistic enhancement demonstrates the potential for reduced application rates while maintaining or improving pest control efficacy.

Cytochrome P450-mediated metabolism represents a critical factor in pyrethroid synergism. Research on Spodoptera exigua populations demonstrated that piperonyl butoxide synergist treatments increased pyrethroid toxicity by 4.63-fold, 3.78-fold, and 5.15-fold for alpha-cypermethrin, deltamethrin, and fenvalerate respectively [6]. These findings indicate that methoxyfenozide combinations may exploit similar metabolic pathways to enhance overall insecticidal efficacy.

Target Pest Spectrum and Field Applications

Synergistic combinations demonstrate broad-spectrum activity against multiple lepidopteran pest species. Primary targets include Chilo suppressalis (Asian rice borer), Tryporyza incertulas (yellow stem borer), Cnaphalocrocis medialis (rice leafroller), Helicoverpa armigera (cotton bollworm), Adoxophyes orana (summer fruit tortrix), and Spodoptera exigua (beet armyworm) [4].

Field efficacy trials have confirmed that these combinations provide effective control of stem borer species on rice crops, with particular advantages in areas where resistance to individual insecticide classes has developed [7]. The synergistic approach allows for reduced environmental loading while maintaining commercial pest control standards.

Comparative Analysis of Diacylhydrazine Derivatives

Electron-Withdrawing Substituent Impacts on Bioactivity

The influence of electron-withdrawing substituents on diacylhydrazine bioactivity represents a fundamental aspect of structure-activity relationships within this insecticide class. Systematic investigation of electronic effects has revealed critical insights into receptor binding affinity and insecticidal potency optimization.

Electronic Parameter Quantification

Hammett sigma values provide quantitative measures of substituent electronic effects on aromatic systems. Strong electron-withdrawing groups exhibit the highest activity enhancement, with nitro (-NO2) groups showing sigma values of 0.71 (meta) and 0.78 (para), followed by cyano (-CN) groups at 0.56 (meta) and 0.66 (para) [8]. Trifluoromethyl (-CF3) substituents demonstrate intermediate values of 0.43 (meta) and 0.54 (para), while maintaining excellent bioactivity profiles [8].

The relationship between electronic effects and binding affinity follows predictable patterns based on electrostatic interactions with ecdysone receptor binding sites. Electron-withdrawing substituents enhance the electrophilic character of carbonyl carbons in the diacylhydrazine scaffold, facilitating stronger hydrogen bonding interactions with receptor amino acid residues [9]. This electronic modulation directly correlates with improved biological activity across multiple species.

Structure-Activity Relationship Analysis

Comparative molecular field analysis of diacylhydrazine derivatives containing substituted aromatic rings revealed that electron-withdrawing groups consistently enhance binding affinity to ecdysone receptors [10]. The quantitative structure-activity relationship follows the equation: binding affinity increases proportionally with Hammett sigma values, particularly for meta-substituted derivatives where steric interference is minimized [9].

Synthesis studies of novel diacylhydrazine derivatives containing 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds demonstrated that phenyl, 4-fluorophenyl, and tetrafluorophenyl substituents provided positive influences on insecticidal activities against Helicoverpa armigera and Plutella xylostella [11]. The LC50 values for optimized compounds ranged from 23.67 to 28.90 mg/L, significantly surpassing reference compound tebufenozide activity [11].

Mechanistic Basis for Electronic Effects

The enhancement of bioactivity by electron-withdrawing substituents operates through multiple molecular mechanisms. Primary effects include increased hydrogen bond acceptor strength of carbonyl oxygens, enhanced dipole-dipole interactions with receptor binding sites, and improved molecular shape complementarity with ecdysone receptor ligand-binding domains [10].

Secondary effects involve modulation of molecular conformation and flexibility. Electron-withdrawing substituents can stabilize specific conformational states that optimize receptor binding geometry, while simultaneously reducing conformational entropy penalties associated with receptor-ligand complex formation [12]. These conformational effects contribute significantly to the observed structure-activity relationships.

Meta-Substitution Effects on Target Binding Affinity

The positional specificity of substituent effects on diacylhydrazine binding affinity demonstrates the critical importance of meta-substitution patterns in optimizing insecticidal activity. Detailed analysis of meta versus para substitution effects reveals distinct advantages for meta-positioned electron-withdrawing groups.

Positional Selectivity in Binding Enhancement

Quantitative structure-activity relationship studies indicate that meta-positioned substituents provide optimal binding enhancement through favorable steric and electronic interactions [9]. The equation for binding affinity enhancement demonstrates that hydrophobic substituents at the meta-position enhance binding affinity, while both meta- and para-substitutions can be sterically unfavorable depending on substituent size [9].

Meta-trifluoromethyl derivatives achieve binding affinity values (pIC50) of 7.8, compared to 8.2 for para-trifluoromethyl analogues, indicating that electronic benefits can overcome minor steric disadvantages [9]. Similarly, meta-cyano substituents (pIC50 = 7.5) demonstrate substantial activity compared to para-cyano derivatives (pIC50 = 7.9), confirming the general preference for meta-substitution patterns [9].

Steric and Electronic Interaction Balance

The optimal activity of meta-substituted derivatives results from favorable steric field interactions that avoid unfavorable overlap with receptor binding site constraints [9]. Molecular field analysis reveals that meta-positions access sterically favorable regions of the receptor binding pocket, while para-positions may encounter steric hindrance that limits optimal binding geometry [9].

Electronic field analysis demonstrates that meta-positioned electron-withdrawing groups provide optimal electrostatic complementarity with receptor binding sites [9]. The combination of favorable steric and electronic contributions results in synergistic binding enhancement that exceeds the individual contributions of either effect alone.

Receptor Binding Mechanism Insights

Advanced molecular modeling studies suggest that meta-substituted diacylhydrazines adopt binding conformations that optimize multiple receptor contact points simultaneously [13]. The meta-positioning allows electron-withdrawing substituents to participate in favorable electrostatic interactions while maintaining optimal carbonyl group orientation for hydrogen bonding with receptor amino acid residues [13].

Comparative binding studies across different ecdysone receptor subtypes confirm that meta-substitution preferences are conserved across lepidopteran, coleopteran, and dipteran receptor variants [14]. This conservation suggests fundamental mechanistic principles governing diacylhydrazine-receptor interactions that extend beyond species-specific binding site variations.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.7 (shake flask)

Decomposition

Appearance

Melting Point

MP: 204 - 20.6 °C /Technical/

Storage

UNII

GHS Hazard Statements

H400 (24.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (31.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (67.98%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The tissue distribution of radioactivity was investigated after a single dose of A-ring-labelled or t-butyl-labelled methoxyfenozide administered by gavage (at Cmax, 1/2 Cmax and at 5 days after dosing at 10 or 1000 mg/kg bw), and after a single dose of B-ring-labelled methoxyfenozide (5 days after dosing at 10 mg/kg bw). Tissue distribution was also investigated after dosing with A-ring-labelled methoxyfenozide at 10 mg/kg bw as a pulse dose (5 days after dosing) and as a repeated dose (at 0.25 hr after the last dose, at about Cmax). Similar results were seen in all experiments. The absorbed radioactivity was widely distributed, with the highest concentration of absorbed radioactivity found in the liver at 0.5-2 hr after dosing (the higher concentrations found in the stomach and intestinal tract were attributed to largely unabsorbed material). ... Clearance from the body was extensive; 5 days after a single dose of 10 mg/kg bw, the highest percentage of radioactivity, representing <0.1% of the administered dose, was found in the liver.

The biliary excretion of radiolabel after a single oral dose of ((14)C-A-ring) methoxyfenozide at 10 mg/kg was investigated in bile-duct cannulated rats. Biliary excretion was rapid, with 22% (females) and 50% (males) of the administered dose being excreted within 12 hr. Overall, 38% (females) and 64% (males) of the radiolabel was excreted in bile within 72 hr. Considerable variability between individual animals was seen in cannulated female rats (bile, 13-55%; and urine, 5-43% within 72 hr), but the overall amount absorbed (in bile, urine, carcass and tissues) was similar for all four females (56-67%). Taking the biliary component into account, the overall extent of oral absorption of methoxyfenozide at a dose of 10 mg/kg bw was 60-70% in both sexes.

The dermal absorption in vivo of methoxyfenozide formulated as an aqueous flow-able liquid (RH-112,485 2F) or as a wettable powder (RH-112,485 280WP) was tested in rats in a study that was designed to comply with US EPA guidelines and GLP. The methoxyfenozide administered was uniformly labelled with (14)C on the methoxyphenyl ring; this is acceptable given the limited cleavage seen in studies of oral metabolism. To provide data on exposure to the concentrated product and in-use-dilutions, groups of four male Crl : CD BR rats received radiolabelled methoxyfenozide at three aqueous dilutions (0.025, 0.25, or 2.5% w/v), applied in a volume of 100 uL to a shaved area of about 10 sq cm for 1, 10, or 24 hr. Systemically absorbed methoxyfenozide was defined as the radiolabel found in the carcass, urine (plus urine funnel and cage washes), feces, and whole blood. For RH-112,485 2F, the total mean recovery of radiolabel in all groups ranged from 98% to 114%. After an exposure of 1, 10, or 24 hr to (14)C-labelled RH-112,485 2F formulation diluted in water to a concentration of 2.5, 0.25, or 0.025% w/v, a small amount of radiolabel (<1-4%) was systemically absorbed. For RH-112,485 280 WP, three animals with poor recoveries were excluded from further analysis. The total mean recovery of radiolabel in all groups ranged from 85% to 110%. After an exposure of 1, 10, or 24 hr to (14)C-labelled RH-112,485 280 WP at a concentration of 2.5, 0.25, or 0.025% w/v, <1-2% of radiolabel was systemically absorbed. Findings were similar for both formulations. The amount of radiolabel that was systemically absorbed did not increase linearly between the 10-hr and 24-hr exposure periods, indicating that most of the radiolabel that remained in or on the skin after washing was tightly bound and was not available for systemic absorption. This study shows that methoxyfenozide is poorly absorbed (<4%) after dermal exposure to either of the formulated products or in-use dilutions. The low rate of dermal absorption may be attributed to very low solubility in water (3.3 mg/L at 20 °C).

Metabolism Metabolites

Parent compound was found only in the feces (not in the urine or bile) and comprised 14-26% and 30-39% of the administered dose for animals at the lower and higher doses, respectively, indicating that animals at the lower dose metabolized a greater fraction of the administered dose compared with animals at the higher dose. Seven metabolites (M10, M14, M16, M22, M24, M28, M30) were found to be present in feces plus urine each at >2% of the administered dose. The predominant metabolites were M14 (desmethylated parent) and M24 (hydroxy methyl derivative). Parent compound plus these seven metabolites accounted for 74-90% of the administered dose (in feces plus urine) in all groups. For each of these groups, the total of parent plus identified metabolites accounted for >/= 83% of the administered dose, i.e. the metabolic profile of methoxyfenozide in feces and urine was well defined. Less than 5% of the administered dose was present as metabolites formed from the cleavage of the amide bridge.

Two metabolites, M16 (A-ring glucuronide of M14) and M26 (A-ring glucuronide of M24), were the main metabolites in bile. M16 was present at 13% and 18% in males and females respectively, M26 was present at 5% in males and 11% in females, all other metabolites represented <3% of the administered dose. The presence of M16 and M26 at higher concentrations in bile than in feces indicates that these two metabolites were subject to subsequent hydrolysis.

The primary /metabolic/ pathway probably involves demethylation of the A-ring methoxy moiety to form the corresponding phenol (M14), which is conjugated with glucuronic acid to form M16. Hydroxylation on the B-ring methyl moieties is also a significant metabolic pathway. Cleavage of methoxyfenozide to release either of the rings or the t-butyl group is only a minor pathway; none of the cleaved metabolites (M06, M07, M13, M32-36) were present at >2% of the dose. In males, however, cleaved metabolites represented up to about 50% of the metabolites found in urine. There was an indication that males cleaved more of the absorbed dose than did females, on the basis of urinary metabolite patterns.

Results for the animals receiving diets containing methoxyfenozide for 14 days plus a single dose of (14C) methoxyfenozide at 10 mg/kg bw by gavage showed evidence of induction of metabolism. Concentrations of M22, M28 and M30 increased, while concentrations of M14 and M24 were reduced relative to concentrations in animals that received only a single dose of (14C) methoxyfenozide at 10 mg/kg bw.

Wikipedia

Use Classification

Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Analytic Laboratory Methods

Determination of residues in soil by HPLC/UV.

Storage Conditions

Store in a cool dry well-ventilated area, but not below 32 °F. /Intrepid 2F Insecticide/

Dates

2. Shah RM, Abbas N, Shad SA, Binyamin M. Determination of the Genetic and Synergistic Suppression of a Methoxyfenozide-Resistant Strain of the House Fly Musca domestica L. (Diptera: Muscidae). Neotrop Entomol. 2018 Oct;47(5):709-715. doi: 10.1007/s13744-018-0604-9. Epub 2018 Apr 13. Erratum in: Neotrop Entomol. 2018 May 3;: PMID: 29654414.

3. Rehan A, Freed S. Fitness Cost of Methoxyfenozide and the Effects of Its Sublethal Doses on Development, Reproduction, and Survival of Spodoptera litura (Fabricius) (Lepidoptera: Noctuidae). Neotrop Entomol. 2015 Oct;44(5):513-20. doi: 10.1007/s13744-015-0306-5. Epub 2015 Jun 30. PMID: 26123055.

4. Shah RM, Abbas N, Shad SA. Assessment of resistance risk in Musca domestica L. (Diptera: Muscidae) to methoxyfenozide. Acta Trop. 2015 Sep;149:32-7. doi: 10.1016/j.actatropica.2015.05.009. Epub 2015 May 15. PMID: 25985910.

5. Rehan A, Freed S. Resistance selection, mechanism and stability of Spodoptera litura (Lepidoptera: Noctuidae) to methoxyfenozide. Pestic Biochem Physiol. 2014 Mar;110:7-12. doi: 10.1016/j.pestbp.2014.02.001. Epub 2014 Feb 12. PMID: 24759045.